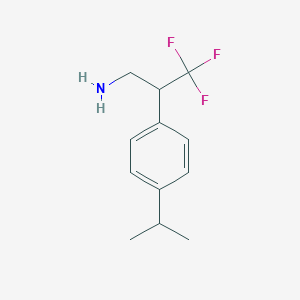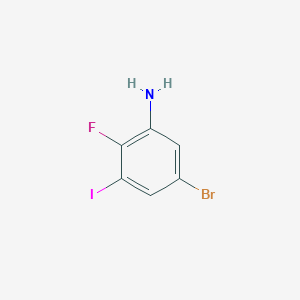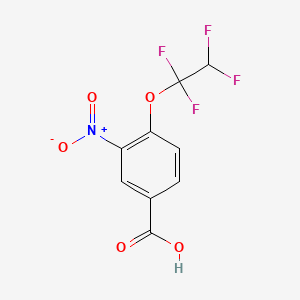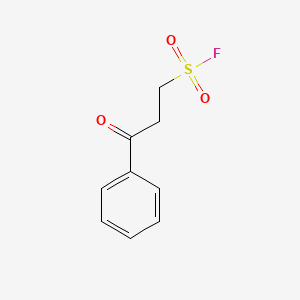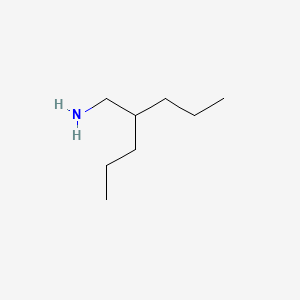
4-(Aminomethyl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)heptane is an organic compound with the molecular formula C8H19N It is a derivative of heptane, where an aminomethyl group is attached to the fourth carbon atom of the heptane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)heptane can be achieved through several methods. One common approach involves the reaction of heptanal with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or imines. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, using catalysts such as Raney nickel or palladium on carbon.
化学反应分析
Types of Reactions: 4-(Aminomethyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Nitriles, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学研究应用
4-(Aminomethyl)heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 4-(Aminomethyl)heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
4-Aminoheptane: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzyl alcohol: Contains a benzyl group instead of a heptane chain.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a heptane chain.
Uniqueness: 4-(Aminomethyl)heptane is unique due to its specific structure, which combines the properties of both an aliphatic amine and a heptane chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC 名称 |
2-propylpentan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-5-8(7-9)6-4-2/h8H,3-7,9H2,1-2H3 |
InChI 键 |
MZYRSJXJDRNBAE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


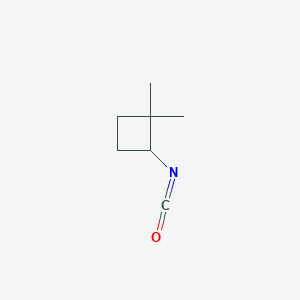
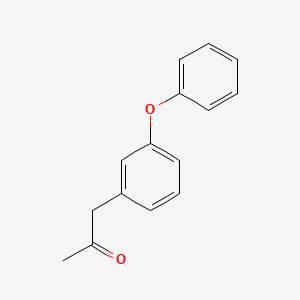
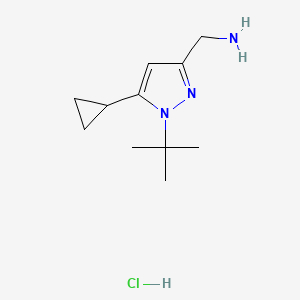
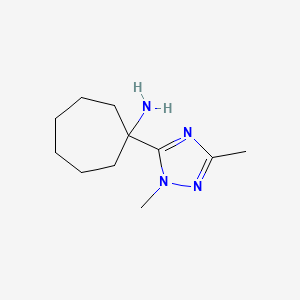
amine](/img/structure/B15310507.png)
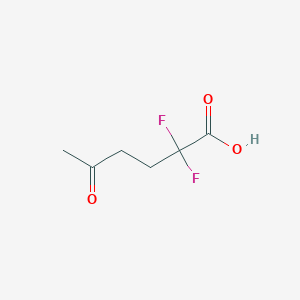
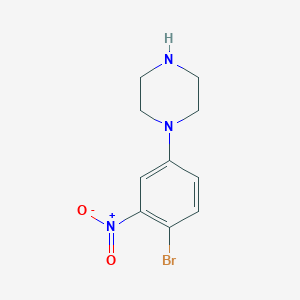
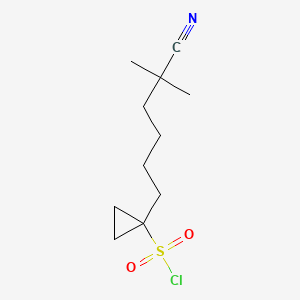
amine](/img/structure/B15310535.png)
